
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene is an organic compound characterized by the presence of a dichloropropenyl group and a nitrobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene typically involves the reaction of 1,1-dichloropropene with 4-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichloropropenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene involves its interaction with specific molecular targets within a biological system. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloropropenyl group can also participate in reactions that modify the activity of enzymes or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,1-Dichloroprop-1-en-2-yl)benzene
- 4-Nitrobenzyl chloride
- 1,1-Dichloro-2-nitropropane
Comparison
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene is unique due to the presence of both a dichloropropenyl group and a nitrobenzene moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 1-(1,1-Dichloroprop-1-en-2-yl)benzene lacks the nitro group, which significantly alters its reactivity and potential applications. Similarly, 4-Nitrobenzyl chloride and 1,1-Dichloro-2-nitropropane have different structural features that influence their chemical behavior and uses.
Propriétés
Formule moléculaire |
C9H7Cl2NO2 |
|---|---|
Poids moléculaire |
232.06 g/mol |
Nom IUPAC |
1-(1,1-dichloroprop-1-en-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(9(10)11)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 |
Clé InChI |
SMGAZNSAVNPGOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(Cl)Cl)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



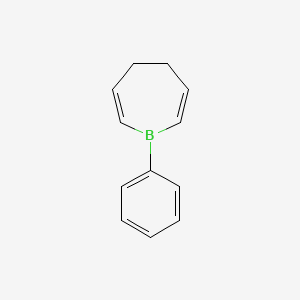
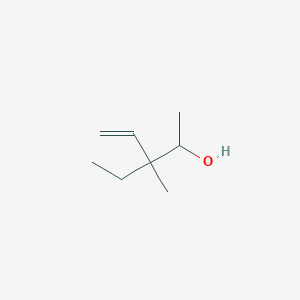

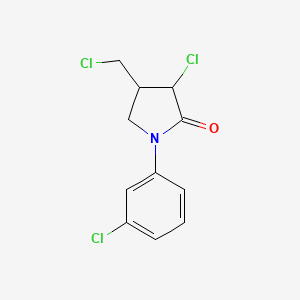
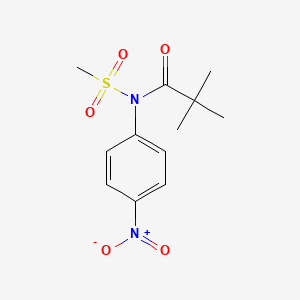
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
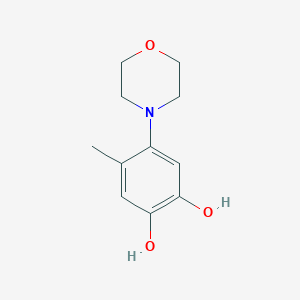


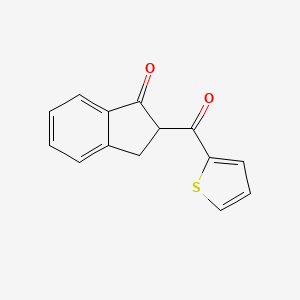
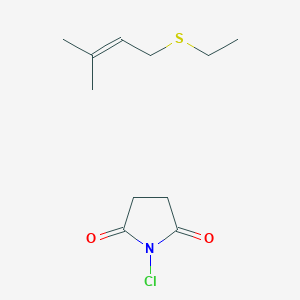
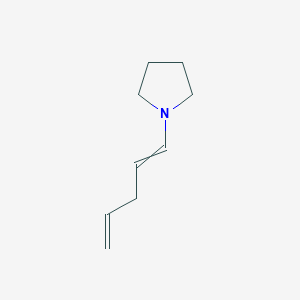
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
